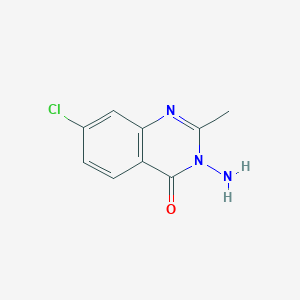

3-amino-7-chloro-2-methylquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-7-chloro-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCQOASZXXVEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366611 |

Source

|

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90537-62-5 |

Source

|

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

Introduction

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of novel quinazolinone derivatives is a critical step in drug discovery and development, as subtle changes in substitution can dramatically alter pharmacological profiles. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to elucidate and confirm the structure of a specific derivative: 3-amino-7-chloro-2-methylquinazolin-4(3H)-one .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. Each analytical step is presented as a self-validating component of a larger, cohesive structural proof.

Proposed Structure and Numbering Scheme

Before delving into the analytical data, we propose the following structure for this compound. The subsequent sections will systematically present the evidence to substantiate this structure. The numbering scheme used throughout this guide is also defined below.

Figure 1. Proposed structure and numbering of this compound.

Synthesis Pathway Overview

The synthesis of this compound typically follows a well-established two-step route.[3] This begins with the cyclization of 4-chloro-2-aminobenzoic acid with acetic anhydride to form the benzoxazinone intermediate, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one. Subsequent reaction of this intermediate with hydrazine hydrate yields the target compound.[3][4] Understanding the synthesis is crucial as it provides a logical basis for the expected final structure.

Diagram 1: Synthetic workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

A sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Data Summary: EI-MS

| m/z (amu) | Relative Intensity (%) | Proposed Fragment |

| 211/209 | 70/100 | [M]+ (Molecular Ion) |

| 195/193 | 25/75 | [M - NH₂]+ |

| 166/164 | 15/45 | [M - NH₂ - CO]+ |

| 129 | 30 | [C₇H₄NCl]+ |

Interpretation of Mass Spectrum

The mass spectrum displays a molecular ion peak [M]+ at m/z 209, with a corresponding [M+2] peak at m/z 211 of approximately one-third the intensity. This isotopic pattern is characteristic of the presence of a single chlorine atom, providing strong evidence for the elemental composition.[5] The molecular weight of 209.6 g/mol corresponds to the molecular formula C₉H₈ClN₃O.

The fragmentation pattern is consistent with the proposed quinazolinone structure. Key fragmentations include the loss of the amino group (-NH₂) to give peaks at m/z 193/195, followed by the loss of a carbonyl group (-CO) to yield fragments at m/z 164/166.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: KBr Pellet Method

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet, which is analyzed using an FTIR spectrometer.

Data Summary: FT-IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3280 | Strong, Sharp | N-H stretch (primary amine, -NH₂) |

| 3080 | Medium | Aromatic C-H stretch |

| 2925 | Weak | Aliphatic C-H stretch (methyl) |

| 1685 | Strong, Sharp | C=O stretch (amide, quinazolinone ring) |

| 1610, 1560 | Medium | C=N stretch and Aromatic C=C stretch |

| 820 | Strong | C-Cl stretch |

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups of the proposed structure. The two sharp bands at 3350 and 3280 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂) group.[7] A very strong and sharp absorption at 1685 cm⁻¹ is indicative of the carbonyl (C=O) group of the amide within the 4(3H)-quinazolinone ring.[8] The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C/C=N stretches in the 1610-1560 cm⁻¹ region confirm the heterocyclic aromatic system.[9] Finally, the strong band at 820 cm⁻¹ is consistent with a C-Cl bond.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments are used for an unambiguous assignment.

Experimental Protocol: NMR

All NMR spectra were acquired on a 600 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR (Proton NMR) Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.09 | d | 8.5 | 1H | H-5 |

| 7.50 | dd | 8.5, 1.8 | 1H | H-6 |

| 7.39 | d | 1.6 | 1H | H-8 |

| 5.81 | s | - | 2H | -NH₂ |

| 2.58 | s | - | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum The aromatic region of the spectrum shows three distinct protons, consistent with a trisubstituted benzene ring.

-

The signal at 8.09 ppm is a doublet with a coupling constant of 8.5 Hz, typical of an ortho coupling. This is assigned to H-5 , which is deshielded by the adjacent carbonyl group.

-

The signal at 7.50 ppm is a doublet of doublets, indicating coupling to two different neighboring protons. Its coupling constants (8.5 Hz and 1.8 Hz) correspond to ortho and meta coupling, respectively. This pattern is characteristic of H-6 , which is ortho to H-5 and meta to H-8.

-

The signal at 7.39 ppm is a doublet with a small meta coupling constant of 1.6 Hz, assigned to H-8 .

The downfield singlet at 5.81 ppm integrating to two protons is characteristic of a primary amino group (-NH₂). The upfield singlet at 2.58 ppm integrating to three protons is assigned to the methyl group (-CH₃) at the C-2 position.[11]

¹³C NMR and DEPT-135 Spectroscopy

¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.

Data Summary: ¹³C NMR and DEPT-135

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

|---|---|---|

| 161.5 | - | C-4 (C=O) |

| 155.0 | - | C-2 |

| 148.5 | - | C-8a |

| 138.0 | - | C-7 |

| 128.0 | CH | C-5 |

| 127.5 | CH | C-6 |

| 122.0 | - | C-4a |

| 118.0 | CH | C-8 |

| 21.0 | CH₃ | C-9 (-CH₃) |

Interpretation of ¹³C NMR and DEPT-135 Spectra The ¹³C spectrum shows nine distinct carbon signals, matching the proposed structure.

-

The DEPT-135 spectrum shows three positive signals for the methine (CH) carbons of the aromatic ring (C-5, C-6, C-8) and one positive signal for the methyl (CH₃) carbon (C-9).

-

The carbons that do not appear in the DEPT-135 spectrum are quaternary. These include the carbonyl carbon C-4 at 161.5 ppm, the imine carbon C-2 at 155.0 ppm, the chlorine-bearing carbon C-7 at 138.0 ppm, and the two bridgehead carbons C-4a and C-8a .[12][13] The specific assignments are confirmed by 2D NMR.

2D NMR: COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

Experimental Protocol: COSY The experiment is set up to detect correlations between protons. Cross-peaks appear between signals of protons that are J-coupled.

Interpretation of COSY Spectrum The COSY spectrum reveals the connectivity of the aromatic protons.

-

A strong cross-peak is observed between the signal at 8.09 ppm (H-5) and 7.50 ppm (H-6) , confirming their ortho relationship.

-

A weaker cross-peak is seen between 7.50 ppm (H-6) and 7.39 ppm (H-8) , confirming the meta coupling between these two protons.

-

There are no correlations from the -NH₂ (5.81 ppm) or -CH₃ (2.58 ppm) singlets, as expected.

2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).

Experimental Protocol: HSQC This experiment is optimized to detect one-bond C-H correlations. Cross-peaks appear at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond.[14]

Interpretation of HSQC Spectrum The HSQC spectrum directly links the proton signals to their corresponding carbon signals.

-

The proton at 8.09 ppm (H-5) correlates with the carbon at 128.0 ppm (C-5) .

-

The proton at 7.50 ppm (H-6) correlates with the carbon at 127.5 ppm (C-6) .

-

The proton at 7.39 ppm (H-8) correlates with the carbon at 118.0 ppm (C-8) .

-

The methyl protons at 2.58 ppm (-CH₃) correlate with the carbon at 21.0 ppm (C-9) . The -NH₂ protons do not show a correlation as they are not attached to a carbon atom.

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).

Experimental Protocol: HMBC The experiment is optimized for long-range C-H couplings, typically with a delay corresponding to a J-coupling of 8-10 Hz.[15]

Interpretation of HMBC Spectrum The HMBC spectrum provides the final pieces of the structural puzzle by connecting the different fragments.

Key HMBC Correlations:

| Proton Signal (δ ppm) | Assignment | Correlates with Carbon (δ ppm) | Assignment | Inferred Connectivity |

|---|---|---|---|---|

| 8.09 | H-5 | 161.5, 122.0, 138.0 | C-4, C-4a, C-7 | H-5 is adjacent to C-4 and C-4a; confirms C-7 position |

| 7.50 | H-6 | 148.5, 122.0 | C-8a, C-4a | H-6 connects to the quinazolinone core at C-4a and C-8a |

| 7.39 | H-8 | 148.5, 127.5, 138.0 | C-8a, C-6, C-7 | H-8 confirms connectivity to C-6, C-7, and C-8a |

| 2.58 | -CH₃ (H-9) | 155.0, 148.5 | C-2, C-8a | The methyl group is attached to C-2, which is adjacent to C-8a |

| 5.81 | -NH₂ | 155.0 | C-2 | The amino group is attached to C-2 |

The correlation from the methyl protons (H-9) to the imine carbon (C-2) and the bridgehead carbon (C-8a) is definitive proof of the 2-methyl substitution. Similarly, the correlation from the amino protons to C-2 confirms the 3-amino substitution. The correlations from the aromatic protons H-5, H-6, and H-8 to the quaternary carbons of the quinazolinone core (C-4, C-4a, C-7, C-8a) unambiguously piece the entire structure together.

Sources

- 1. Harmonized 1H, 13C 1D, 2D Parameter Sets | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. rsc.org [rsc.org]

- 3. 3-amino-2-methylquinazolin-4(3H)-one | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. HMBC [bloch.anu.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. azooptics.com [azooptics.com]

- 11. scispace.com [scispace.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 14. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]

- 15. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. This document is intended to serve as a vital resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering both established data and detailed methodologies for its characterization.

Introduction: The Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The physicochemical properties of these molecules are paramount, as they directly influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating their therapeutic potential. This guide focuses on a specific derivative, this compound, providing a detailed analysis of its key physicochemical parameters.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity. The structure of this compound is presented below, along with its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 90537-62-5 | [2] |

| Molecular Formula | C₉H₈ClN₃O | [2] |

| Molecular Weight | 209.63 g/mol | [2] |

| Canonical SMILES | CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | [3] |

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. This section details the available data for this compound and provides standardized protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and is influenced by the strength of its crystal lattice.

| Property | Value |

| Melting Point (°C) | 197 - 200 |

Source:[4]

A sharp melting point range, as observed, is indicative of high purity. Broadening of the melting point range would suggest the presence of impurities.

This protocol outlines the standard method for determining the melting point of a crystalline solid.

Solubility

Solubility is a critical determinant of a drug's bioavailability. Quinazolinone derivatives are often characterized by poor aqueous solubility due to their rigid, aromatic structures.[5]

Experimental Data: Explicit experimental solubility data for this compound is not readily available in the reviewed literature. However, the structural characteristics suggest that it is likely to be poorly soluble in water and more soluble in organic solvents such as DMSO and DMF.[6]

The presence of both amine and chloro substituents, along with the quinazolinone core, suggests that the solubility of this compound will be pH-dependent. At acidic pH, the amino group can be protonated, potentially increasing aqueous solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

Experimental Data: Specific experimental pKa data for this compound were not found in the surveyed literature. However, based on the structure, the primary amino group at the 3-position is expected to be the most basic site. The pKa of quinazolinone derivatives can vary, with reported values for some analogs in the range of 5.78-7.62.[1]

The electron-withdrawing nature of the chloro substituent and the quinazolinone ring system will likely decrease the basicity of the amino group compared to a simple alkylamine.

This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

| Property | Value | Method |

| XlogP | 0.8 | Predicted |

Source:[3]

A predicted LogP of 0.8 suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This is a favorable range for many orally administered drugs, as it suggests a balance between aqueous solubility and membrane permeability.

This is the traditional and most reliable method for measuring LogP.

Spectroscopic Data

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

¹H-NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.09 | d (J = 8.5 Hz) | 1H | H₅ |

| 7.50 | dd (J = 8.5, 1.8 Hz) | 1H | H₆ |

| 7.39 | d (J = 1.6 Hz) | 1H | H₈ |

| 5.81 | s | 2H | NH₂ |

| 2.58 | s | 3H | CH₃ |

Solvent: DMSO-d₆, Frequency: 600 MHz. Source:[4]

¹³C-NMR Spectroscopy

Explicit ¹³C-NMR data for this compound is not available in the reviewed literature. However, based on data from closely related 7-chloro-quinazolinone derivatives, the following chemical shifts can be predicted.[7][8]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O (C4) |

| ~151 | C2 |

| ~148 | C8a |

| ~139 | C7 |

| ~128 | C5 |

| ~127 | C6 |

| ~123 | C8 |

| ~117 | C4a |

| ~21 | CH₃ |

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The chloro group at C7 will have a notable effect on the chemical shifts of the surrounding carbons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion (M+) : m/z 235[9]

Fragmentation Pattern: The electron impact ionization mass spectrum shows a characteristic fragmentation pattern. The molecular ion at m/z 235 undergoes a loss of an -NH group to give a fragment at m/z 220.[5][9] Further fragmentation involves the loss of a CH₂ group (to m/z 206), followed by the loss of HCO (to m/z 177), a -CH₃ group (to m/z 162), and a CN group (to m/z 136).[5][9] Subsequent losses of O (to m/z 120), HCN (to m/z 93), and CO (to m/z 65) are also observed.[5][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 90537-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]

- 4. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cibtech.org [cibtech.org]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

potential mechanism of action of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Potential Mechanism of Action of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3] This structural motif is present in numerous natural products and synthetic compounds, some of which have been developed into commercially available drugs.[1] Derivatives of quinazolinone have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents.[1][4] This guide focuses on a specific derivative, this compound, and explores its potential mechanisms of action based on existing scientific literature. The structural features of this compound, including the quinazolinone core, the amino group at position 3, the chloro group at position 7, and the methyl group at position 2, are critical determinants of its biological profile.

Potential Mechanisms of Action

The therapeutic potential of this compound and its derivatives appears to be multifaceted. The following sections delineate the most probable mechanisms of action, drawing from studies on this compound and the broader class of quinazolinones.

Anticancer Activity

The most extensively investigated therapeutic area for quinazolinone derivatives is oncology.[1][2] Several distinct but potentially interconnected mechanisms may contribute to their anticancer effects.

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

Recent research has implicated derivatives of this compound as inhibitors of PI3K-δ.[5] In one study, acetamide derivatives synthesized from this compound demonstrated significant inhibitory activity against the PI3K-δ enzyme and cytotoxic effects against various cancer cell lines.[5] The proposed mechanism involves the binding of these compounds to the ATP-binding pocket of the PI3K-δ enzyme, thereby blocking its kinase activity and downstream signaling.[5]

Experimental Protocol: In Vitro PI3K-δ Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potential of a compound against PI3K-δ.

-

Reagents and Materials:

-

Recombinant human PI3K-δ enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., phosphatidylinositol)

-

Test compound (this compound derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the PI3K-δ enzyme, substrate, and kinase buffer to the wells of a microplate.

-

Add the diluted test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies function by inducing apoptosis in tumor cells. Quinazolinone derivatives have been shown to trigger apoptosis through various molecular mechanisms.[1][2] One proposed pathway involves the activation of Cdk1, which in turn regulates Bcl-2-mediated mitotic arrest and apoptosis.[1] This can also lead to the release of intracellular calcium and endoplasmic reticulum stress, further promoting cell death.[1]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting apoptosis.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HCT116, MCF-7) to logarithmic growth phase.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization.[1] These compounds bind to tubulin, preventing its assembly into functional microtubules, which leads to mitotic arrest and subsequent apoptosis.[1] While not yet specifically demonstrated for this compound, this remains a plausible mechanism of action for this class of compounds.

Antimicrobial Activity

In addition to anticancer effects, quinazolinones are known to possess antimicrobial properties.[3][4] A study specifically investigating this compound reported promising antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.[6] The precise mechanism of antibacterial action for this compound has not been fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. Structure-activity relationship studies of quinazolinone derivatives suggest that substitutions at positions 2 and 3, and the presence of a halogen atom at position 7, can enhance antimicrobial activity.[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) in a broth medium (e.g., Mueller-Hinton broth).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the broth medium.

-

Add the bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

-

Data Summary

The following table summarizes the reported cytotoxic activities of derivatives of this compound against various cancer cell lines.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| 5c | HCT | Cytotoxic | 8.00 ± 0.12 | [5] |

| MCF-7 | Cytotoxic | 21.22 ± 0.33 | [5] | |

| HepG-2 | Cytotoxic | 58.98 ± 0.33 | [5] | |

| 5d | HCT | Cytotoxic | 47.56 ± 0.67 | [5] |

| MCF-7 | Cytotoxic | 41.07 ± 0.58 | [5] | |

| HepG-2 | Cytotoxic | 17.78 ± 0.58 | [5] | |

| 5c | PI3K-δ | Inhibitory | 8.27 ± 0.19 | [5] |

| 5d | PI3K-δ | Inhibitory | 1.24 ± 0.03 | [5] |

Compounds 5c and 5d are acetamide derivatives of this compound.

Conclusion and Future Directions

This compound is a versatile scaffold with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The primary mechanisms of action for its derivatives likely involve the inhibition of key signaling pathways such as PI3K/Akt and the induction of apoptosis. Its demonstrated antibacterial activity warrants further investigation to elucidate the specific molecular targets.

Future research should focus on:

-

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic screening to definitively identify the direct molecular targets of this compound and its active derivatives.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and pharmacokinetic properties of lead compounds in relevant animal models of cancer and bacterial infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogues to optimize potency, selectivity, and drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of this promising quinazolinone derivative can be realized.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025). International Journal of Molecular Medicine, 56(6), 205. Retrieved January 17, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 3. Retrieved January 17, 2026, from [Link]

-

An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (2025). Current Organic Chemistry, 29(6), 461-483. Retrieved January 17, 2026, from [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Advances, 10(71), 43599-43625. Retrieved January 17, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Pharmaceuticals, 16(10), 1435. Retrieved January 17, 2026, from [Link]

-

Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Retrieved January 17, 2026, from [Link]

-

Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017). International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279. Retrieved January 17, 2026, from [Link]

-

Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2023). Arabian Journal of Chemistry, 16(4), 104610. Retrieved January 17, 2026, from [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 2. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

spectroscopic data for 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

Introduction

Quinazolinone derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise substitution pattern on the quinazolinone scaffold is critical to its pharmacological profile. Therefore, unequivocal structural confirmation is a prerequisite for any meaningful biological evaluation or drug development effort.

This technical guide provides a comprehensive analysis of the spectroscopic data for This compound , a key intermediate and pharmacophore. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the scientific reasoning behind the interpretation, offering a self-validating framework for researchers in the field. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and unambiguous structural portrait of this molecule.

Molecular Structure and Synthetic Context

A definitive understanding of the spectroscopic data begins with the molecule's fundamental architecture and a brief overview of its synthesis, which provides context for its characterization.

Chemical Structure

The structure of this compound incorporates a bicyclic quinazolinone core, substituted with a methyl group at position 2, an amino group at position 3, and a chlorine atom at position 7. The numbering convention used for spectroscopic assignment is illustrated below.

Caption: Numbering of this compound.

Synopsis of Synthesis

The target compound is commonly synthesized via a two-step process. The first step involves the formation of a benzoxazinone intermediate from the corresponding substituted anthranilic acid. Subsequent reaction of this intermediate with hydrazine hydrate leads to the formation of the desired 3-amino-quinazolinone derivative.[2][3] This specific pathway, involving the introduction of the N-amino group via hydrazine, is a key validation point when interpreting the final spectroscopic data.

Caption: General synthetic workflow for the target compound.

¹H-NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides precise information about the electronic environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of exchangeable protons like those of the amino group.

-

Instrument: The spectrum is acquired on a 600 MHz NMR spectrometer.[2]

-

Acquisition Parameters: A standard pulse program is used to acquire the ¹H spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Data Interpretation and Structural Validation

The ¹H-NMR spectrum provides a clear signature that validates the target structure. The analysis is segmented by proton type.

-

Aromatic Protons (H₅, H₆, H₈): The substitution pattern on the benzene ring gives rise to a distinct set of signals.

-

H₅: This proton is ortho to the carbonyl group and shows a doublet at δ 8.09 ppm with a coupling constant (J) of 8.5 Hz.[2] The downfield shift is attributed to the deshielding effect of the anisotropic field of the adjacent carbonyl group. The splitting into a doublet is due to coupling with the neighboring H₆ proton.

-

H₆: This proton, located meta to the carbonyl and ortho to the chlorine, appears as a doublet of doublets at δ 7.50 ppm (J = 8.5, 1.8 Hz).[2] It is coupled to both H₅ (large coupling, J = 8.5 Hz) and H₈ (small meta coupling, J = 1.8 Hz).

-

H₈: This proton is ortho to the chlorine atom and appears as a doublet at δ 7.39 ppm (J = 1.6 Hz).[2] The small coupling constant is characteristic of meta coupling to the H₆ proton.

-

-

Amino Protons (-NH₂): The two protons of the amino group at the N-3 position appear as a broad singlet at δ 5.81 ppm.[2] The singlet nature arises from the rapid exchange of these protons, which averages out any coupling to neighboring nuclei. Its integration corresponds to two protons, confirming the presence of the primary amino group introduced by hydrazine.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C-2 position give a sharp singlet at δ 2.58 ppm.[2] The upfield chemical shift is typical for an alkyl group, and the singlet multiplicity confirms the absence of any adjacent protons.

Data Summary

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 8.09 | d | 8.5 | 1H | H₅ |

| 7.50 | dd | 8.5, 1.8 | 1H | H₆ |

| 7.39 | d | 1.6 | 1H | H₈ |

| 5.81 | s | - | 2H | -NH₂ |

| 2.58 | s | - | 3H | -CH₃ |

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The spectrum is typically acquired using the KBr (potassium bromide) pellet method. A small amount of the solid sample is finely ground with anhydrous KBr and pressed into a thin, transparent disk.

-

Instrument: A standard FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Structural Validation

The FT-IR spectrum confirms the presence of the key functional groups predicted by the structure.

-

N-H Stretching: The presence of the primary amino group (-NH₂) is unequivocally confirmed by two characteristic stretching vibrations in the 3300-3100 cm⁻¹ region. For a closely related analog, these bands appear at 3285 cm⁻¹ and 3184 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches, respectively.[4]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide) group of the quinazolinone ring is expected around 1700-1650 cm⁻¹. For a similar compound, this appears at 1700.20 cm⁻¹.[5] The position of this band is a hallmark of the quinazolinone core.

-

C=N Stretching: The imine (C=N) bond within the heterocyclic ring gives rise to a stretching vibration typically observed in the 1610-1590 cm⁻¹ range.[5]

-

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically around 800-600 cm⁻¹.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3285, ~3184 | Medium | N-H Stretch | Primary Amine (-NH₂) |

| ~1700 | Strong, Sharp | C=O Stretch | Amide Carbonyl |

| ~1593 | Medium | C=N Stretch | Imine (Quinazoline ring) |

| Aromatic C-H | Weak-Medium | C-H Stretch | Aromatic Ring |

| C-Cl Stretch | Medium | C-Cl Stretch | Aryl Halide |

Mass Spectrometric Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically produces the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Interpretation and Structural Validation

The molecular formula of this compound is C₉H₈ClN₃O.

-

Molecular Ion Peak: The calculated monoisotopic mass is 209.03558 Da.[6] In ESI-MS, the primary observed peak would be the protonated molecule, [M+H]⁺, at an m/z of approximately 210.04286.[6] A crucial validation point is the presence of an isotopic peak at [M+2+H]⁺ with roughly one-third the intensity of the [M+H]⁺ peak. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Predicted Data: PubChem provides predicted collision cross-section (CCS) values for various adducts, which can be useful for advanced analytical techniques like ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 141.0 Ų.[6]

Data Summary

| Parameter | Value | Significance |

| Molecular Formula | C₉H₈ClN₃O | - |

| Molecular Weight | 209.64 g/mol | - |

| Monoisotopic Mass | 209.03558 Da | Basis for High-Resolution MS |

| Expected [M+H]⁺ | m/z 210.043 | Confirms molecular weight |

| Expected [M+2+H]⁺ | m/z 212.040 | Confirms presence of one Cl atom |

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates how NMR, IR, and MS data are integrated to provide a comprehensive and validated structural assignment.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound provides a clear and self-consistent dataset that unequivocally confirms its molecular structure. ¹H-NMR spectroscopy precisely maps the proton environment and connectivity, FT-IR spectroscopy validates the presence of critical functional groups such as the primary amine and the quinazolinone carbonyl, and Mass Spectrometry confirms the molecular weight and the presence of the chlorine atom through its distinct isotopic signature. This integrated analytical approach is fundamental in drug discovery and development, ensuring the identity and purity of synthesized compounds and providing the foundation for reliable structure-activity relationship studies.

References

- Supporting Information for unspecified article. (n.d.).

-

Al-Ostath, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Retrieved from [Link]

-

Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220. Retrieved from [Link]

-

Park, C. M., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved from [Link]

-

Cheng, R., et al. (2014). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Royal Society of Chemistry. Retrieved from [Link]

-

3-amino-2-methylquinazolin-4(3H)-one. (n.d.). PubChem. Retrieved from [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Ajani, O. O., et al. (2016). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methylquinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

-

QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: Determining the Solubility of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one in DMSO vs. Ethanol for Drug Discovery Applications

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of the novel compound 3-amino-7-chloro-2-methylquinazolin-4(3H)-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Solubility is a critical physicochemical parameter in the early stages of drug discovery, profoundly influencing a compound's bioavailability, formulation, and efficacy in both in vitro and in vivo studies.[1][2][3] This document delves into the theoretical considerations governing solubility in these solvents, provides detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, and offers guidance on data interpretation and troubleshooting. The aim is to equip researchers with the necessary tools to make informed decisions regarding solvent selection and experimental design for this and other quinazolinone derivatives.

Introduction: The Critical Role of Solubility in Preclinical Research

The journey of a potential drug candidate from a promising hit to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount concern.[4] For a compound to be pharmacologically active, it must first be in a dissolved state to be absorbed and distributed to its target. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] However, many quinazolinone derivatives exhibit poor water solubility due to their rigid, fused heterocyclic ring systems and often lipophilic nature.[4]

Consequently, organic solvents are indispensable for solubilizing these compounds for in vitro screening and initial in vivo studies.[2][7] Dimethyl sulfoxide (DMSO) and ethanol are two of the most frequently used solvents in pharmaceutical research.[8][9][10][11][12] Understanding the solubility of a compound like this compound in these solvents is not merely a matter of practical convenience; it is a fundamental step in its preclinical development. This knowledge informs the preparation of stock solutions, the design of reliable biological assays, and the initial stages of formulation development.[1][13]

This application note will provide a comprehensive framework for evaluating the solubility of this compound in DMSO and ethanol, enabling researchers to generate robust and reproducible data.

Theoretical Framework: A Tale of Two Solvents

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of this compound, with its quinazolinone core, chloro and methyl substituents, and an amino group, suggests a molecule with both polar and non-polar characteristics.

2.1. Dimethyl Sulfoxide (DMSO): The "Universal" Organic Solvent

DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[9][14] This versatility has established it as a gold-standard solvent in drug discovery for the preparation of high-concentration stock solutions.[9][15]

-

Polarity and Hydrogen Bonding: The sulfoxide group in DMSO provides a strong dipole moment, allowing for potent dipole-dipole interactions. While DMSO is a hydrogen bond acceptor, it lacks donor capabilities. This allows it to effectively solvate cations and form hydrogen bonds with hydrogen bond donors on the solute.

-

Amphipathic Nature: The presence of both a polar sulfoxide group and two non-polar methyl groups gives DMSO an amphipathic character, enabling it to interact favorably with various parts of a solute molecule.[7]

For this compound, the polar quinazolinone core and the amino group can interact with the polar sulfoxide of DMSO, while the methyl group and the chloro-substituted benzene ring can engage in van der Waals interactions with the methyl groups of DMSO.

2.2. Ethanol: The Protic Workhorse

Ethanol is a polar protic solvent, widely used in pharmaceutical formulations due to its volatility, relatively low toxicity, and ability to dissolve many organic compounds.[8][10][11][12]

-

Polarity and Hydrogen Bonding: The hydroxyl group in ethanol allows it to act as both a hydrogen bond donor and acceptor. This enables it to form strong hydrogen bonds with solutes that have hydrogen bonding capabilities.

-

Solvent Properties: Ethanol is less polar than DMSO. Its ability to dissolve a compound is highly dependent on the balance of polar and non-polar functionalities within the solute molecule.

The amino group and the nitrogen and oxygen atoms in the quinazolinone ring of the target compound can participate in hydrogen bonding with ethanol. The non-polar regions of the molecule will interact with the ethyl group of ethanol.

2.3. Predicted Solubility: DMSO vs. Ethanol

Based on the properties of the solvents and the predicted characteristics of this compound, it is anticipated that the compound will exhibit significantly higher solubility in DMSO than in ethanol. DMSO's strong polar aprotic nature and its ability to disrupt crystal lattice forces through potent dipole-dipole interactions generally make it a more powerful solvent for complex organic molecules compared to ethanol.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are commonly employed in drug discovery: kinetic solubility and thermodynamic (or equilibrium) solubility.[1] This section provides detailed protocols for both.

3.1. Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[1] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol for Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant, typically at 1-2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to occur.

-

Separation of Precipitate: Separate any precipitate by either filtering the samples through a filter plate or by centrifuging the plate and collecting the supernatant.

-

Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

3.2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the "gold standard."[16] It involves equilibrating an excess of the solid compound in the solvent over a longer period.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (DMSO or ethanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Sample Dilution: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The quantitative results from the solubility assays should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of this compound in DMSO and Ethanol

| Assay Type | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Thermodynamic | DMSO | 25 | [Insert experimental value] | [Insert experimental value] |

| Thermodynamic | Ethanol | 25 | [Insert experimental value] | [Insert experimental value] |

| Kinetic | PBS (1% DMSO) | 25 | [Insert experimental value] | [Insert experimental value] |

Interpretation of Results:

-

High Solubility in DMSO: As predicted, the thermodynamic solubility in DMSO is expected to be high, making it an excellent solvent for preparing concentrated stock solutions.

-

Moderate to Low Solubility in Ethanol: The solubility in ethanol will likely be lower than in DMSO. This value is important for formulation considerations where ethanol may be used as a co-solvent.[17]

-

Kinetic Solubility as an Indicator of Aqueous Solubility: The kinetic solubility in an aqueous buffer will provide an early indication of the compound's behavior upon dilution into an aqueous environment, which is critical for in vitro assays. A low kinetic solubility may suggest a tendency for the compound to precipitate in biological media.

Troubleshooting Common Issues

-

Compound Precipitation in Stock Solution: If the compound precipitates from the DMSO stock solution upon storage, especially at low temperatures, it indicates that the storage concentration exceeds its solubility at that temperature.[4] The solution may require gentle warming and vortexing before use.

-

Inconsistent Results: Variability in solubility measurements can arise from several factors, including insufficient equilibration time in the thermodynamic assay, temperature fluctuations, or inaccuracies in the analytical quantification.

-

Low Recovery: If the measured concentration is unexpectedly low, it could be due to adsorption of the compound to the walls of the vials or filter membranes. Using low-binding materials can mitigate this issue.

Conclusion

Determining the solubility of this compound in DMSO and ethanol is a foundational step in its preclinical evaluation. This application note provides the theoretical basis and practical protocols for conducting these essential measurements. A thorough understanding of a compound's solubility characteristics in these key solvents empowers researchers to design more robust experiments, obtain more reliable data, and make more informed decisions in the critical early stages of the drug discovery and development process.

References

- Vertex AI Search. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction. Retrieved January 17, 2026.

- AxisPharm. (n.d.). Solubility Test. Retrieved January 17, 2026.

- Wikipedia. (2024). Dimethyl sulfoxide. Retrieved January 17, 2026.

- Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237–246.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 17, 2026.

- Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved January 17, 2026.

- Pharma.Tips. (2025).

- Perlara. (2016). DMSO and Drug Discovery. Retrieved January 17, 2026.

- Premium Alcohol Supplier. (2024). The Vital Role of Ethanol in Pharmaceuticals. Retrieved January 17, 2026.

- ResearchGate. (2019).

- AntBio. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved January 17, 2026.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved January 17, 2026.

- Benchchem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds. Retrieved January 17, 2026.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 17, 2026.

- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved January 17, 2026.

- What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know! (2025). Retrieved January 17, 2026.

- AntBio. (2026). DMSO (Dimethyl Sulfoxide)

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026.

- ResearchGate. (n.d.). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Retrieved January 17, 2026.

- Experiment 4 Solubility of a Salt. (n.d.). Retrieved January 17, 2026.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved January 17, 2026.

- CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved January 17, 2026.

- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Retrieved January 17, 2026.

- ChemicalBook. (2023). This compound | 90537-62-5. Retrieved January 17, 2026.

- PubChem. (n.d.). 3-amino-2-methylquinazolin-4(3H)-one. Retrieved January 17, 2026.

- PubChemLite. (n.d.). This compound. Retrieved January 17, 2026.

- ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved January 17, 2026.

- Amrita Vishwa Vidyapeetham. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved January 17, 2026.

- MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved January 17, 2026.

- PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 17, 2026.

- ECHEMI. (n.d.). 19407-54-6, 8-Chloro-2-methylquinazolin-4(3H)-one Formula. Retrieved January 17, 2026.

- ResearchGate. (n.d.). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. Retrieved January 17, 2026.

- Sigma-Aldrich. (n.d.). 3-Amino-2-methyl-4(3H)quinazolinone 98 1898-06-2. Retrieved January 17, 2026.

- ChemicalBook. (n.d.). 90537-62-5(this compound) Product Description. Retrieved January 17, 2026.

- BLDpharm. (n.d.). 1455925-72-0|7-Chloro-2-(trifluoromethyl)quinazolin-4-amine. Retrieved January 17, 2026.

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 11. burjalfalak.com [burjalfalak.com]

- 12. What Is Ethanol Used for in the Chemical Industry: Top Applications [elchemy.com]

- 13. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. archive.perlara.com [archive.perlara.com]

- 15. antbioinc.com [antbioinc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

how to prepare stock solutions of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

An in-depth guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. This document provides detailed protocols and expert insights to ensure solution accuracy, stability, and reproducibility in experimental settings.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class. Derivatives of quinazolinone are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] The reliability and reproducibility of in vitro and in vivo studies heavily depend on the accurate and consistent preparation of test compound solutions. Due to the characteristically low aqueous solubility of many quinazolinone derivatives, establishing a robust protocol for preparing concentrated stock solutions in an appropriate organic solvent is a critical first step in the experimental workflow.[3]

This application note provides a comprehensive, field-proven guide to preparing, storing, and handling stock solutions of this compound, with a focus on using Dimethyl Sulfoxide (DMSO) as the primary solvent.

Part 1: Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is essential for its effective handling and use in experiments.

Key Physicochemical Data

The structural and chemical properties of the compound dictate its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃O | [4] |

| Molecular Weight | 209.64 g/mol | [4] |

| Appearance | Typically a solid powder | N/A |

| Predicted XlogP | 0.8 | [4] |

| InChIKey | GINCQOASZXXVEB-UHFFFAOYSA-N | [4] |

| CAS Number | 90537-62-5 | [5] |

XlogP is a computed measure of a compound's lipophilicity. A value of 0.8 suggests moderate lipophilicity, which is consistent with the observed poor solubility in water.

Solubility Considerations

Organic Solvents: The quinazolinone scaffold often results in poor solubility in aqueous solutions due to high crystal lattice energy and low polarity.[3] Therefore, a water-miscible organic solvent is required to prepare a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is the most common and highly effective solvent for this class of compounds.[3][6]

Aqueous Solutions: Direct dissolution in aqueous buffers (e.g., PBS, TRIS) is generally not feasible and will likely result in an insoluble suspension. The compound's basic nitrogen atoms suggest that its solubility may be pH-dependent, potentially increasing in acidic conditions where it can become ionized.[3] However, for most applications, starting with a DMSO stock is the standard and recommended practice.

Part 2: Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of a high-concentration stock solution and its subsequent dilution for use in typical biological assays.

Workflow for Stock Solution Preparation

The overall process involves careful weighing, dissolution in high-purity DMSO, and proper storage.

Caption: Workflow for preparing a concentrated stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Amber glass or polypropylene vials

-

Vortex mixer

-

Bath sonicator

-

Pipettes and sterile, filtered pipette tips

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using its molecular weight (MW = 209.64 g/mol ).

Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 209.64 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g) = 2.0964 mg

Procedure:

-

Preparation: Tare a sterile, dry vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.10 mg) of the compound directly into the vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 2.10 mg mass) to the vial. Use a calibrated pipette for accuracy.

-

Dissolution:

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.[7]

-

If dissolution is still incomplete, the solution may be gently warmed in a water bath at 37-40°C for 10-15 minutes, followed by vortexing.[3]

-

-

Final Check: Once dissolved, the solution should be clear and free of any visible precipitate.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots as recommended in Part 3.

Protocol 2: Serial Dilution into Aqueous Assay Buffer

A common challenge is the precipitation of the compound when the DMSO stock is diluted into an aqueous medium for biological assays.[3] This protocol minimizes this risk.

Caption: Serial dilution workflow to minimize precipitation.

Procedure:

-

Warm Stock: If the stock solution was frozen, bring it to room temperature and vortex to ensure the compound is fully redissolved.[3]

-

Prepare Buffer: Have the final aqueous assay buffer ready in the destination tube or plate well.

-

First Dilution: Pipette the required small volume of the DMSO stock solution directly into the assay buffer while the buffer is being vortexed or mixed. This rapid dispersion is crucial.

-

Final Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤0.5% v/v) to avoid solvent-induced artifacts in biological systems.

-

Inspect for Precipitation: After dilution, visually inspect the well or tube for any signs of cloudiness or precipitate. If observed, the concentration may be above the compound's solubility limit in the final buffer.

Part 3: Stability and Storage

Proper storage is critical to maintain the integrity and activity of the compound. The quinazolinone ring is generally stable under many conditions but can be susceptible to degradation with improper handling.[1][7]

| Storage Condition | Recommendation | Rationale |

| Solid Compound | Store at -20°C in a desiccator. | Protects from moisture and degradation over the long term. |

| DMSO Stock Solution (Long-Term) | Store in single-use aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[8] | Minimizes degradation and prevents solvent absorption of water. Avoids repeated freeze-thaw cycles. |

| DMSO Stock Solution (Short-Term) | Can be stored at room temperature for short periods if stability is confirmed.[3] | Some compounds are more soluble in DMSO at room temperature, preventing precipitation that can occur during refrigeration.[3] |

| Aqueous Working Solutions | Prepare fresh for each experiment and use immediately. | The stability of quinazolinones in aqueous media can be limited, and the compound may precipitate over time. |

Note on DMSO Stability: Studies on some quinazoline derivatives have shown instability in DMSO, with modifications occurring soon after preparation.[9][10] While this is not universal, it is best practice to use freshly prepared stock solutions or to qualify the stability of the stock solution over time if it is to be stored for extended periods.

Part 4: Safety and Handling

Adherence to standard laboratory safety procedures is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Solvent Hazard: DMSO is an excellent solvent that can penetrate the skin and may carry dissolved substances with it.[11] Avoid direct skin contact with the DMSO stock solution. If contact occurs, wash the affected area immediately and thoroughly with water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]

The GHS hazard classification for the related compound 3-amino-2-methylquinazolin-4(3H)-one includes warnings for skin and eye irritation.[13] Similar precautions should be taken for the 7-chloro derivative.

Part 5: Troubleshooting

| Problem | Probable Cause | Recommended Solution |

| Compound will not dissolve in DMSO. | Insufficient solvent volume; low-quality or hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37-40°C) and sonication to aid dissolution.[3] |

| Stock solution precipitates upon storage at -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. Otherwise, gently warm and vortex the vial to ensure complete redissolution before each use.[3] |

| Compound precipitates upon dilution into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility. | Lower the final assay concentration. Introduce a co-solvent (e.g., 1-5% ethanol) or a non-ionic surfactant (e.g., 0.01% Tween-80) to the aqueous buffer to increase solubility.[3] |

| Inconsistent results in biological assays. | Precipitation in cell culture media; compound degradation. | Visually inspect assay plates for precipitation. Prepare fresh working solutions for each experiment from a recently thawed stock aliquot. |

References

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

-

Al-Salahi, R., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Available at: [Link]

-

Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

-

Militaru, E., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]

- Google Patents. (1973). US3748325A - Process for the preparation of quinazolinone derivatives. Google Patents.

-

PubChemLite. This compound. PubChemLite. Available at: [Link]

-

Generic Material Safety Data Sheet. (2021). Example Safety Data Sheet. Available at: [Link]

-

PubChem. 3-amino-2-methylquinazolin-4(3H)-one. PubChem. Available at: [Link]

-

MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (2022). Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. Available at: [Link]

-

Gaylord Chemical. (2018). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

-

Alagarsamy, V. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]

-

ResearchGate. (2019). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

-

PubChem. Dimethyl Sulfoxide. PubChem. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 90537-62-5 [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. asset.conrad.com [asset.conrad.com]

- 13. 3-amino-2-methylquinazolin-4(3H)-one | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one in Human Plasma

Abstract